molecular formula C7H13NO3 B13656875 Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Cat. No.: B13656875
M. Wt: 159.18 g/mol
InChI Key: DESJMOBUTYZNQC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H13NO3 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate typically involves the reaction of 4-amino-3-methyltetrahydrofuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydrofuran-3-carboxylate: A similar compound without the amino group.

    4-Amino-3-methyltetrahydrofuran-3-carboxylic acid: The acid form of the compound.

Uniqueness

Methyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is unique due to the presence of both an amino group and a methyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 4-amino-3-methyloxolane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)4-11-3-5(7)8/h5H,3-4,8H2,1-2H3

InChI Key

DESJMOBUTYZNQC-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)C(=O)OC

Origin of Product

United States

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